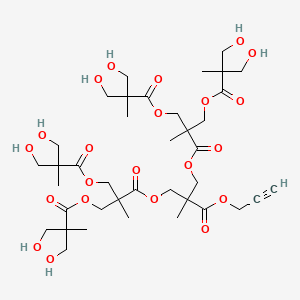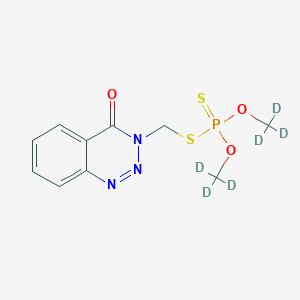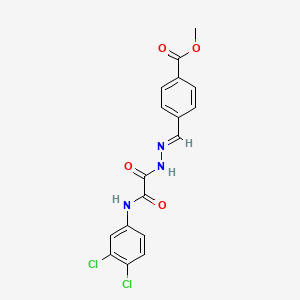
(+)-Gallocatechin-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Gallocatechin-13C3 is a naturally occurring flavanol, a type of catechin, which is a polyphenolic compound found in various plants. It is known for its antioxidant properties and is commonly found in green tea, cocoa, and certain fruits. The compound has garnered significant interest due to its potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardiovascular protective effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Gallocatechin-13C3 typically involves the use of starting materials such as catechol and phloroglucinol. The synthetic route includes several steps:
Condensation Reaction: Catechol and phloroglucinol undergo a condensation reaction in the presence of an acid catalyst to form a flavan-3-ol intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as green tea leaves. The extraction process includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.
Purification: The extract is then purified using techniques such as column chromatography to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Gallocatechin-13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive species that can further participate in polymerization reactions.
Reduction: The compound can be reduced to form dihydroflavanols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
Oxidation: Quinones and polymerized products.
Reduction: Dihydroflavanols.
Substitution: Acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
(+)-Gallocatechin-13C3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of flavanols and their interactions with other molecules.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
Wirkmechanismus
The mechanism of action of (+)-Gallocatechin-13C3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines.
Anti-carcinogenic Properties: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as the PI3K/Akt pathway.
Vergleich Mit ähnlichen Verbindungen
(+)-Gallocatechin-13C3 is compared with other similar compounds such as (-)-Epicatechin, (+)-Catechin, and (-)-Epigallocatechin. While all these compounds share a similar flavanol structure, this compound is unique due to its specific stereochemistry and the presence of the 13C3 isotope, which makes it a valuable tool in metabolic studies and tracing experiments.
Similar Compounds
(-)-Epicatechin: Known for its cardiovascular benefits.
(+)-Catechin: Commonly found in tea and has antioxidant properties.
(-)-Epigallocatechin: Found in green tea and known for its anti-carcinogenic effects.
Eigenschaften
Molekularformel |
C15H14O7 |
|---|---|
Molekulargewicht |
309.24 g/mol |
IUPAC-Name |
(2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1/i5+1,12+1,15+1 |
InChI-Schlüssel |
XMOCLSLCDHWDHP-VVLZGXIRSA-N |
Isomerische SMILES |
[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)

![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
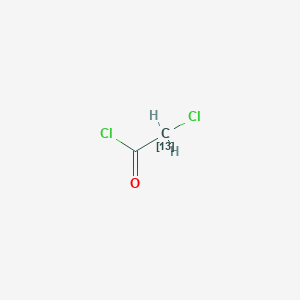


![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
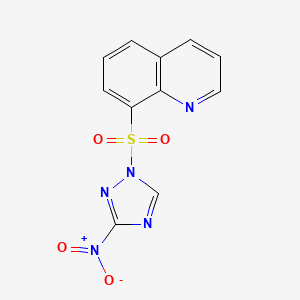
![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
